molecular formula C23H27F3N2O2S B2891729 5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-31-0

5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No. B2891729
CAS RN: 861207-31-0
M. Wt: 452.54
InChI Key: WRIFDELLQCMJBF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), a trifluoromethyl group (-CF3), and a hexahydropyrrolo[1,2-a]quinoxaline ring system . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and trifluoromethyl groups could influence the compound’s overall shape and electronic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially be involved in substitution reactions, while the trifluoromethyl group could participate in radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to be lipophilic and could therefore increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antiproliferative Properties in Cancer Research

Compounds with a pyrrolo[1,2-a]quinoxaline scaffold, such as the one of interest, have been synthesized and tested for their antiproliferative activity against GPER-expressing breast cancer cells. The synthesis utilized the Pictet–Spengler reaction and aimed to explore the anticancer properties of these compounds. The studies highlighted the potential of such scaffolds to act as antiproliferative agents, offering a pathway to develop new cancer treatments (Carullo et al., 2021).

Catalysis and Synthesis Applications

Research has also focused on the use of related compounds in catalysis, such as the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These compounds have shown excellent enantioselectivities and high catalytic activities, which are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Electronic and Fluorescent Properties

The electronic and fluorescent properties of quinoxaline derivatives have been studied, revealing their potential in material science, especially in applications requiring specific optical functions. Such compounds exhibit interesting fluorescence properties, which could be leveraged in developing new materials for electronic devices or sensors (Touzani et al., 2001).

Sensitivity to Metal Cations

Electropolymerized quinoxaline moieties have demonstrated sensitivity to metal cations, particularly Fe3+ ions. This property indicates potential applications in the development of new sensors and materials for detecting and quantifying metal ions in various environments (Carbas et al., 2012).

Antibacterial Activity

Some quinoxaline sulfonamides synthesized from related compounds have shown significant antibacterial activities. These findings open up avenues for the development of new antibacterial agents, highlighting the versatility of quinoxaline derivatives in pharmaceutical research (Alavi et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[4-(2-methylbutan-2-yl)phenyl]sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFDELLQCMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

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